![molecular formula C18H23N3O2 B5566896 3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide](/img/structure/B5566896.png)
3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide, also known as HMBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMBP is a synthetic compound that is derived from benzamide and pyrazine. It has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Applications De Recherche Scientifique
Parabens in Aquatic Environments
Parabens, structurally related to the query compound through their benzamide component, are widely used as preservatives. A review on the occurrence, fate, and behavior of parabens in aquatic environments discusses their weak endocrine disruptor capabilities and their presence in water due to the consumption of paraben-based products. The study emphasizes the need for further research on the toxicity of chlorinated paraben by-products found in water sources (Haman, Dauchy, Rosin, & Munoz, 2015).
Chromones as Radical Scavengers
Chromones and their derivatives, sharing a resemblance to the aromatic structure of the query compound, are highlighted for their antioxidant properties. A review summarizes over 400 naturally and synthetically derived chromone derivatives, indicating their importance in neutralizing active oxygen and free radicals, thereby inhibiting or delaying cell impairment (Yadav, Parshad, Manchanda, & Sharma, 2014).
Advances in 3-Hydroxycoumarin Chemistry
3-Hydroxycoumarin and its derivatives have been identified for their various chemical, photochemical, and biological properties, which might share functional similarities with the compound due to the hydroxy and aromatic components. This review discusses synthesis methods, reactivity, and applications in biology, pointing to the potential for novel drug development (Yoda, 2020).
Polybrominated Diphenyl Ethers and Neurotoxicity
The review on polybrominated diphenyl ethers (PBDEs) and their hydroxylated derivatives focuses on their neurotoxic effects, particularly during brain development. Given the structural complexity and potential biological activity of the query compound, insights from this research might suggest avenues for investigating neurotoxicity and developmental effects of related compounds (Dingemans, van den Berg, & Westerink, 2011).
Histone Deacetylase Inhibitors in Cancer Therapy
A review on histone deacetylase inhibitors outlines their role as a novel target in anticancer therapy. While not directly related, the query compound's structure may suggest potential for interaction with enzymes or receptors involved in cancer pathways, akin to how these inhibitors function (Kouraklis & Theocharis, 2006).
Propriétés
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-methylpyrazin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-10-20-16(11-19-13)12-21-17(22)15-6-4-5-14(9-15)7-8-18(2,3)23/h4-6,9-11,23H,7-8,12H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLLCDBNLYZFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CNC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[(5-methyl-2-pyrazinyl)methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

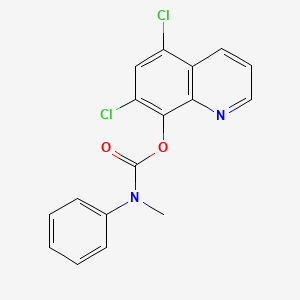
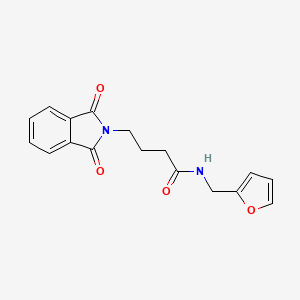
![2-{[4-ethyl-5-(3-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5566831.png)
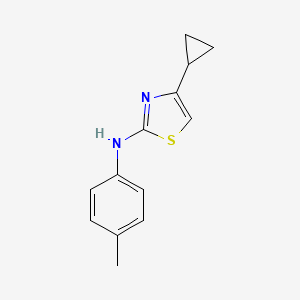
![2-(2-methoxyethyl)-9-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5566833.png)
![5-hydroxy-2-{[(4-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5566839.png)
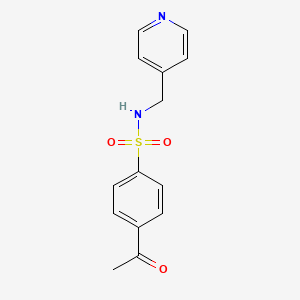
![3-bromo-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5566863.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5566868.png)
![5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-benzofuran-3-carboxylic acid](/img/structure/B5566875.png)
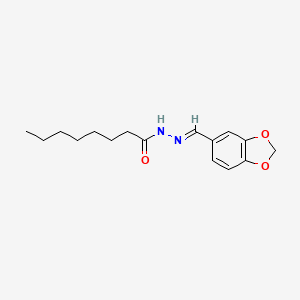
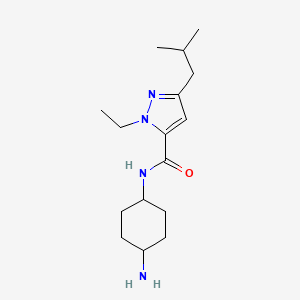
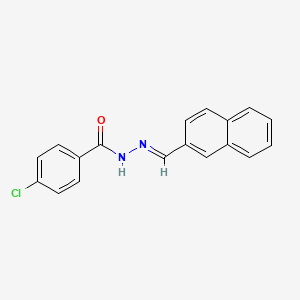
![3-[(3-oxo-3-phenylpropanoyl)amino]benzoic acid](/img/structure/B5566922.png)